![molecular formula C24H28N4O3S B1236746 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(1-pyrrolidinyl)-2-quinoxalinyl]thio]acetamide](/img/structure/B1236746.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(1-pyrrolidinyl)-2-quinoxalinyl]thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(1-pyrrolidinyl)-2-quinoxalinyl]thio]acetamide is a quinoxaline derivative.
Applications De Recherche Scientifique
Synthesis and Structural Studies
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(1-pyrrolidinyl)-2-quinoxalinyl]thio]acetamide and its derivatives have been extensively researched in various scientific domains. A prominent study involved the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes. This study highlights the critical role of the methylthio group in facilitating the formation of erythrinane derivatives, revealing the compound's potential in synthetic organic chemistry and possibly in the synthesis of complex natural products (Chikaoka et al., 2003).
In another intriguing study, the spatial orientation of amide derivatives on anion coordination was explored. The study showcased a unique tweezer-like geometry and channel-like structure formed through weak interactions, indicating the compound's significance in understanding molecular self-assembly and coordination chemistry (Kalita & Baruah, 2010).
Synthesis and Application in Cancer Research
The compound has also been investigated for its potential in cancer research. A study focusing on the synthesis, structure, and molecular docking analysis of an anticancer drug involving N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide showcased its ability to target the VEGFr receptor, emphasizing its potential in the development of novel anticancer drugs (Sharma et al., 2018).
Moreover, a series of quinoxaline derivatives were synthesized and evaluated for their efficacy on cancer cell viability and proliferation, underscoring the compound's relevance in medicinal chemistry and drug development (El Rayes et al., 2022).
Insecticidal and Antibacterial Studies
The compound and its derivatives have also been investigated for their insecticidal and antibacterial properties. A novel synthesis, characterization, and antibacterial studies of a benzoderivative of quinoxaline, indicating its potential application in the field of agricultural chemistry and pest control, were reported (Karna, 2019). Additionally, compounds synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide were evaluated as insecticidal agents against the cotton leafworm, highlighting the compound's potential in agricultural pest management (Fadda et al., 2017).
Propriétés
Nom du produit |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(1-pyrrolidinyl)-2-quinoxalinyl]thio]acetamide |
|---|---|
Formule moléculaire |
C24H28N4O3S |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C24H28N4O3S/c1-30-20-10-9-17(15-21(20)31-2)11-12-25-22(29)16-32-24-23(28-13-5-6-14-28)26-18-7-3-4-8-19(18)27-24/h3-4,7-10,15H,5-6,11-14,16H2,1-2H3,(H,25,29) |
Clé InChI |
UCABZKBWGVOSTC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3N=C2N4CCCC4)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3N=C2N4CCCC4)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




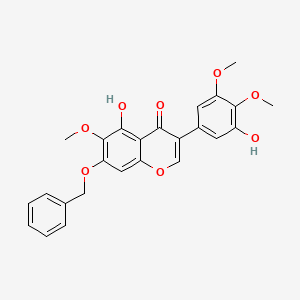
![N'-[(2,6-dimethoxybenzoyl)oxy]pyridine-4-carboximidamide](/img/structure/B1236665.png)
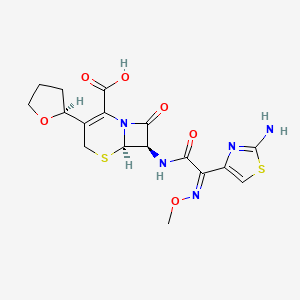

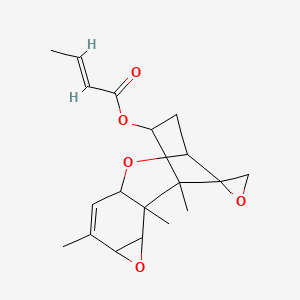

![(2S,15R)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B1236672.png)

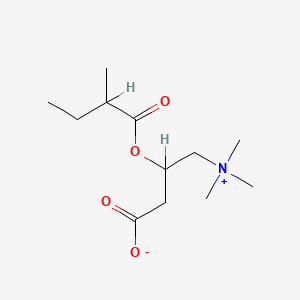
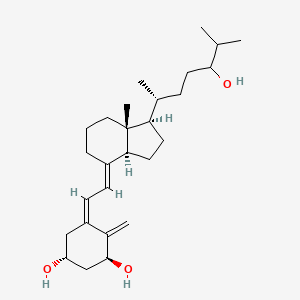

![(5S,6R)-N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1236685.png)
